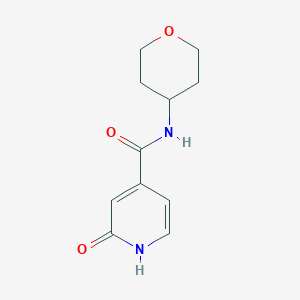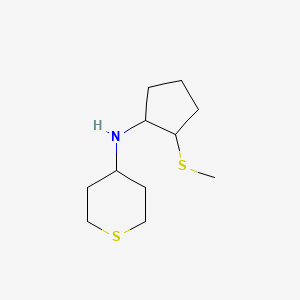![molecular formula C11H21NOS B6629393 [2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)
[2-(Thiolan-3-ylamino)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Thiolan-3-ylamino)cyclohexyl]methanol is an organic compound that features a cyclohexyl ring substituted with a thiolan-3-ylamino group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Thiolan-3-ylamino)cyclohexyl]methanol typically involves the reaction of cyclohexylamine with thiolane-3-carboxylic acid, followed by reduction to introduce the methanol group. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Thiolan-3-ylamino)cyclohexyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to remove the hydroxyl group, forming a cyclohexylamine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of cyclohexylcarboxylic acid.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-alkylated cyclohexyl derivatives.
Applications De Recherche Scientifique
[2-(Thiolan-3-ylamino)cyclohexyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of thiol-containing compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of [2-(Thiolan-3-ylamino)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolan-3-ylamino group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylamine: A compound with similar amine functionality but different reactivity due to the presence of a bromine atom.
2-Oxomalonic Acid Compound: Features similar structural elements but with different functional groups, leading to distinct chemical properties.
Uniqueness
[2-(Thiolan-3-ylamino)cyclohexyl]methanol is unique due to the presence of both a thiolan-3-ylamino group and a methanol group on the cyclohexyl ring
Propriétés
IUPAC Name |
[2-(thiolan-3-ylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-7-9-3-1-2-4-11(9)12-10-5-6-14-8-10/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTCTULRMQLPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide](/img/structure/B6629310.png)


![2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6629338.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6629343.png)
![2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)

![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)

![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
